molecular formula C10H12N2O3 B8714569 Methyl 2-[(phenylcarbamoyl)amino]acetate

Methyl 2-[(phenylcarbamoyl)amino]acetate

Cat. No.: B8714569
M. Wt: 208.21 g/mol
InChI Key: AFAUJXCSTDWTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(phenylcarbamoyl)amino]acetate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(phenylcarbamoylamino)acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)7-11-10(14)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,14)

InChI Key

AFAUJXCSTDWTAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (4.52 g, 36 mmol) in methylene chloride (200 mL) was added triethylamine (5.0 mL, 36 mmol) at room temperature and stirred for 15 minutes. To the reaction mixture was added dropwise phenyl isocyanate (3.57 g, 30 mmol). The reaction mixture was stirred at room temperature for 2 hours and washed with 1N HCl (2×80 mL) and brine (80 mL). The organic layer was dried (Na2SO4) and concentrated to give the ester compound (6.2 g, ˜100%). 1H NMR (400 MHz, DMSO-d6) δ: 8.80 (s, 1H), 7.39 (d, 2H), 7.22 (t, 2H), 6.89 (m, 1H), 6.45 (t, 1H), 3.88 (d, 2H), 3.66 (s, 3H).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Yield
100%

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